

Application Notes and Protocols for DNA Quantification Using SYBR Green I

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sybr green I

Cat. No.: B1170573

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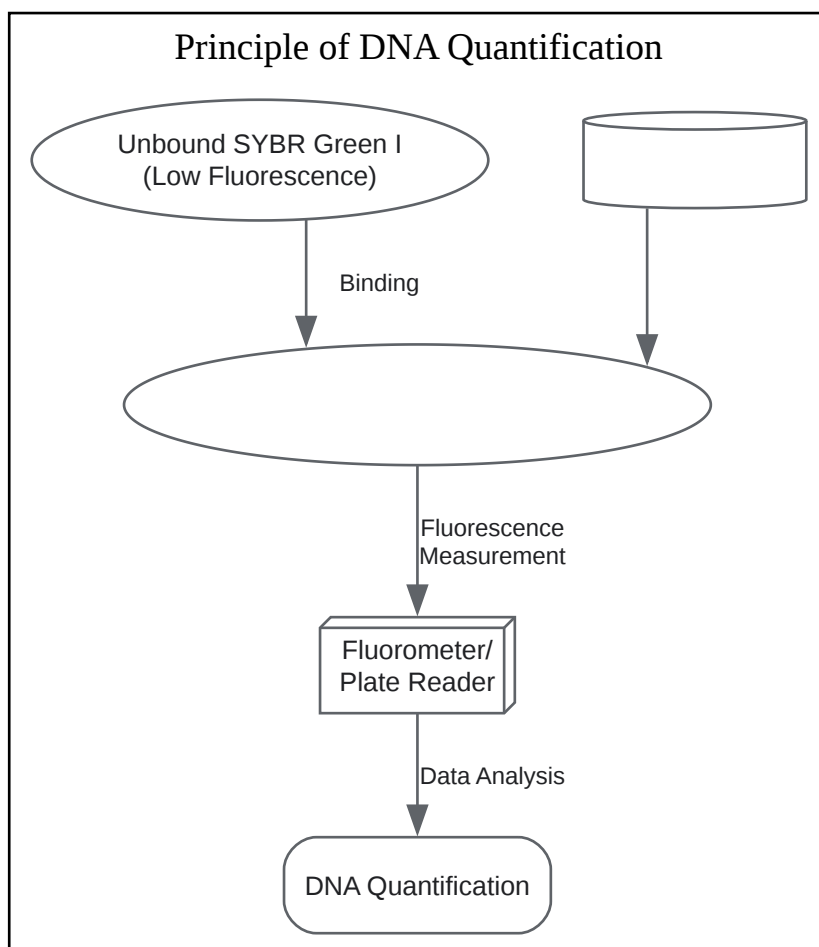
Introduction

SYBR Green I is a highly sensitive fluorescent dye used for the quantification of double-stranded DNA (dsDNA).[1] This cyanine dye exhibits a significant increase in fluorescence emission upon binding to dsDNA, with the intensity of the signal being directly proportional to the amount of dsDNA present.[2] This property makes it an ideal reagent for various molecular biology applications, including the quantification of PCR products, purified DNA samples, and for use in real-time quantitative PCR (qPCR).[1] Unbound **SYBR Green I** dye has very low fluorescence, which contributes to an excellent signal-to-noise ratio.[3] The dye binds to dsDNA through a combination of intercalation between base pairs and interaction with the DNA minor groove.[4][5] This protocol provides a detailed method for accurate and sensitive dsDNA quantification using **SYBR Green I** in a microplate format.

Principle of SYBR Green I-Based DNA Quantification

The core principle of this assay lies in the dramatic enhancement of **SYBR Green I** fluorescence upon its association with double-stranded DNA. In its free state, the dye has minimal fluorescence. However, when it binds to dsDNA, its quantum yield increases by up to 1000-fold.[3][4] This fluorescence enhancement is measured using a fluorometer or a microplate reader at the appropriate excitation and emission wavelengths (approximately 497

nm and 520 nm, respectively).[6] By creating a standard curve using known concentrations of a DNA standard, the concentration of unknown DNA samples can be accurately determined by interpolating their fluorescence readings from the standard curve.



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Caption: Principle of **SYBR Green I** DNA Quantification.

Experimental Protocols

Materials and Reagents

- **SYBR Green I** Nucleic Acid Gel Stain (e.g., Invitrogen S-7567)[7]
- Nuclease-free water

- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)[8]
- A known concentration of dsDNA standard (e.g., Lambda DNA)[8]
- Black, flat-bottom 96-well microplates[8]
- Microplate reader with fluorescence detection capabilities (Excitation: ~485 nm, Emission: ~535 nm)[8]
- Pipettors and low-retention, nuclease-free pipette tips[7]

Preparation of Reagents

- **SYBR Green I Working Solution:**
 - Prepare a 1:100 intermediate dilution of the commercial **SYBR Green I** stock in TE buffer. This intermediate stock can be stored in small aliquots at -20°C, protected from light.[8][9]
 - For the final working solution, further dilute the 1:100 intermediate stock in TE buffer. A final dilution in the range of 1:8,000 to 1:10,000 is often effective, though optimization may be required depending on the specific lot of the dye.[7] Protect the working solution from light.
- dsDNA Standards:
 - Prepare a series of dsDNA standards by serially diluting a stock of known concentration (e.g., Lambda DNA) in TE buffer.[8]
 - The concentration range of the standards should encompass the expected concentration of the unknown samples. A typical range for genomic DNA is 0-10 ng/μl, while for PCR products, a higher range of 0-50 ng/μl or even 100 ng/μl may be necessary.[9]
 - Prepare a "no DNA" blank (0 ng/μl) using only TE buffer.[8]

Assay Protocol

The following protocol is designed for a 96-well plate format.

- Prepare Master Mix:
 - Prepare a master mix containing the **SYBR Green I** working solution and TE buffer.[\[8\]](#) The volume should be sufficient for all standards and unknown samples, including replicates. A 10% excess volume is recommended to account for pipetting errors.[\[10\]](#)
- Plate Setup:
 - Add 5 µL of each dsDNA standard to duplicate or triplicate wells of a black 96-well plate.[\[8\]](#)
 - Add 5 µL of each unknown DNA sample to separate wells, also in duplicate or triplicate.[\[8\]](#) It may be necessary to dilute the unknown samples to fall within the range of the standard curve. A 1:50 dilution is a common starting point.[\[8\]](#)
 - Add 95 µL of the master mix to each well containing a standard or unknown sample.[\[8\]](#)
- Incubation and Fluorescence Measurement:
 - Briefly mix the plate on a plate shaker and incubate for 5-10 minutes at room temperature, protected from light, to allow the dye to bind to the DNA.
 - Measure the fluorescence using a microplate reader with excitation set to ~485 nm and emission to ~535 nm.[\[8\]](#)

Data Analysis

- Generate Standard Curve:
 - Average the fluorescence readings for each dsDNA standard replicate.
 - Subtract the average fluorescence of the blank (0 ng/µl DNA) from all standard and unknown sample readings.
 - Plot the background-subtracted fluorescence values (Y-axis) against the known dsDNA concentrations (X-axis).
 - Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). A good quality standard curve should have an R^2 value >

0.99.

- Quantify Unknown Samples:
 - Use the equation from the linear regression to calculate the concentration of the unknown DNA samples based on their background-subtracted fluorescence readings.
 - Remember to account for any dilution of the unknown samples in the final concentration calculation.

Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison.

Table 1: DNA Standard Curve Data

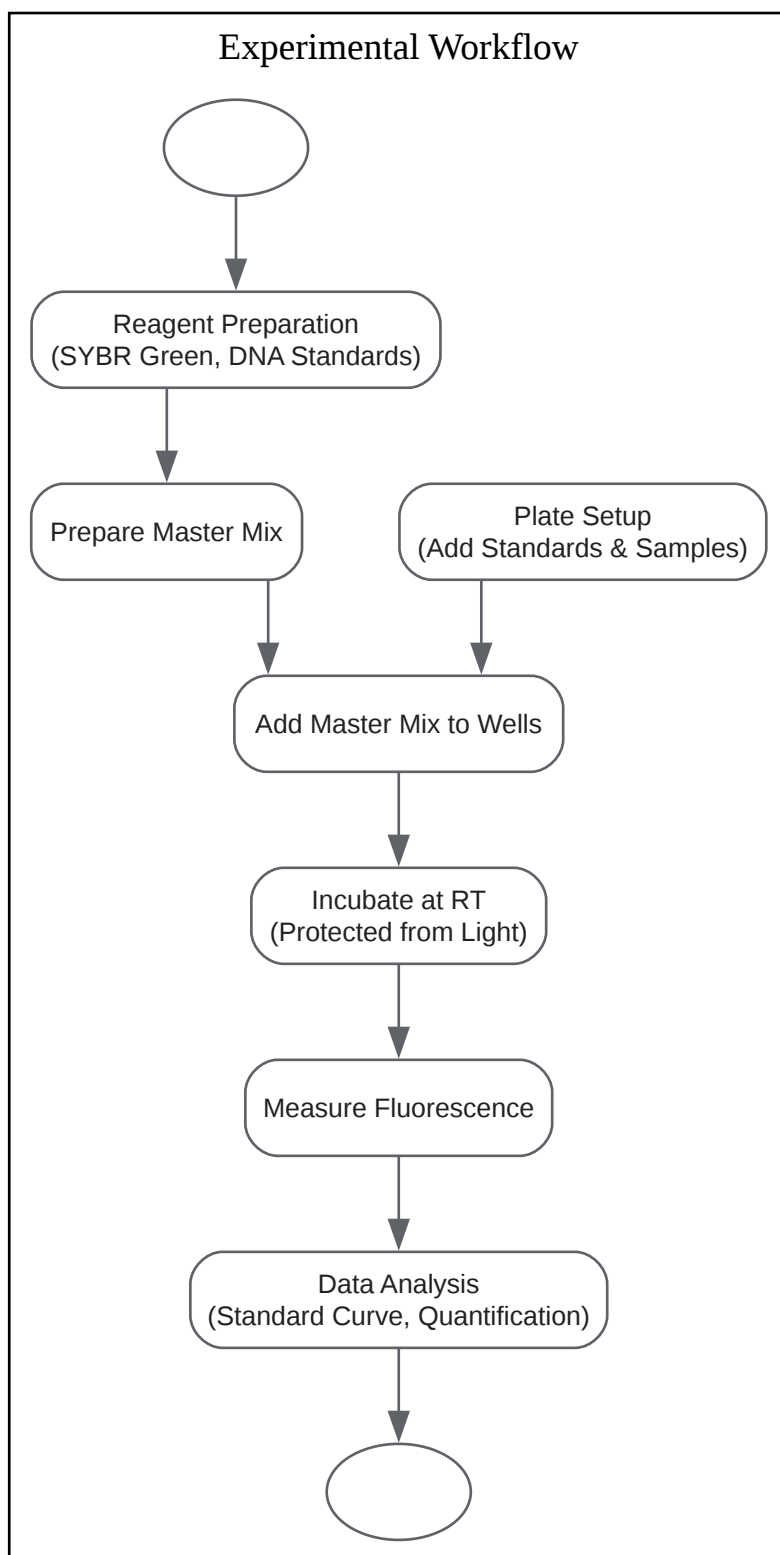
Standard Concentration (ng/μL)	Replicate 1 Fluorescence	Replicate 2 Fluorescence	Average Fluorescence	Background-Subtracted Fluorescence
10	4500	4550	4525	4425
5	2300	2320	2310	2210
2.5	1200	1210	1205	1105
1.25	650	660	655	555
0.625	380	370	375	275
0	100	100	100	0

Table 2: Quantification of Unknown DNA Samples

Sample ID	Replicate 1 Fluorescence	Replicate 2 Fluorescence	Average Fluorescence	Background-Subtracted Fluorescence	Calculated Concentration (ng/ μ L)	Final Concentration (ng/ μ L)
Unknown 1	1850	1860	1855	1755	3.98	199
Unknown 2	3200	3210	3205	3105	7.04	352

Final concentration is calculated based on a 1:50 sample dilution.

Experimental Workflow Diagram



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Caption: DNA Quantification Workflow using **SYBR Green I**.

Troubleshooting

Issue	Potential Cause	Suggested Solution
Low fluorescence signal	- Incorrect excitation/emission wavelengths- SYBR Green I degradation- Low DNA concentration	- Verify instrument settings- Use fresh SYBR Green I working solution and protect from light- Concentrate DNA sample if necessary
High background fluorescence	- Contamination of reagents- Incorrect blank subtraction	- Use nuclease-free water and reagents- Ensure proper blanking with TE buffer and SYBR Green I
Non-linear standard curve	- Pipetting errors- Inaccurate standard dilutions- DNA degradation	- Use calibrated pipettes and low-retention tips- Prepare fresh, accurate dilutions of the DNA standard- Handle DNA standards carefully to avoid degradation
High variability between replicates	- Inconsistent pipetting- Bubbles in wells	- Ensure accurate and consistent pipetting- Centrifuge the plate briefly to remove bubbles before reading

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